Cas no 1060805-98-2 (4-Bromo-2-methylnicotinic acid)
4-Bromo-2-methylnicotinic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-methylnicotinic acid
- 4-bromo-2-methylpyridine-3-carboxylic acid
- 1060805-98-2
- DB-059434
- AB66865
- SCHEMBL23830172
- 4-Bromo-2-methylnicotinicacid
- 4-Bromo-2-methyl-nicotinic acid
- DTXSID20721189
- 4-BROMO-2-METHYLNICOTINIC ACID(RS20015164)
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- MDL: MFCD13188659
- Inchi: 1S/C7H6BrNO2/c1-4-6(7(10)11)5(8)2-3-9-4/h2-3H,1H3,(H,10,11)
- InChI Key: OGYWFIXRYKZWKV-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C(C)C=1C(=O)O
Computed Properties
- Exact Mass: 214.95819g/mol
- Monoisotopic Mass: 214.95819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 50.2Ų
4-Bromo-2-methylnicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM176801-1g |
4-Bromo-2-methylnicotinic acid |
1060805-98-2 | 95% | 1g |
$632 | 2021-08-05 | |
| Alichem | A029011542-1g |
4-Bromo-2-methylnicotinic acid |
1060805-98-2 | 95% | 1g |
$903.92 | 2023-09-04 | |
| Alichem | A029011542-5g |
4-Bromo-2-methylnicotinic acid |
1060805-98-2 | 95% | 5g |
$3977.23 | 2023-09-04 | |
| Chemenu | CM176801-250mg |
4-Bromo-2-methylnicotinic acid |
1060805-98-2 | 95% | 250mg |
$164 | 2022-06-14 | |
| Chemenu | CM176801-1g |
4-Bromo-2-methylnicotinic acid |
1060805-98-2 | 95% | 1g |
$413 | 2022-06-14 | |
| Chemenu | CM176801-5g |
4-Bromo-2-methylnicotinic acid |
1060805-98-2 | 95% | 5g |
$1292 | 2022-06-14 | |
| Ambeed | A606109-1g |
4-Bromo-2-methylnicotinic acid |
1060805-98-2 | 95% | 1g |
$978.0 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756043-1g |
4-Bromo-2-methylnicotinic acid |
1060805-98-2 | 95% | 1g |
¥10269.00 | 2024-08-09 |
4-Bromo-2-methylnicotinic acid Suppliers
4-Bromo-2-methylnicotinic acid Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 4-Bromo-2-methylnicotinic acid
Research Briefing on 4-Bromo-2-methylnicotinic Acid (CAS: 1060805-98-2) in Chemical Biology and Pharmaceutical Applications
4-Bromo-2-methylnicotinic acid (CAS: 1060805-98-2) is a key intermediate in the synthesis of bioactive molecules and pharmaceuticals, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its utility in medicinal chemistry, owing to its versatile reactivity and structural features that enable diverse functionalization. This briefing consolidates the latest research advancements, synthetic applications, and pharmacological potential of this compound, providing insights for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-Bromo-2-methylnicotinic acid as a precursor in the synthesis of novel Bruton’s tyrosine kinase (BTK) inhibitors. The bromo-substituted nicotinic acid scaffold facilitated selective modifications at the 4-position, enabling the development of compounds with improved binding affinity and pharmacokinetic properties. Researchers employed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl and heteroaryl groups, yielding potent BTK inhibitors with nanomolar IC50 values.
In addition to its role in kinase inhibitor development, 4-Bromo-2-methylnicotinic acid has been explored in the construction of nicotinic acid derivatives targeting G protein-coupled receptors (GPCRs). A 2022 Bioorganic & Medicinal Chemistry Letters report detailed its incorporation into allosteric modulators of the adenosine A2A receptor, where the methyl and bromo substituents were critical for modulating receptor selectivity and efficacy. Molecular docking studies revealed that these derivatives stabilized unique receptor conformations, offering potential for treating neurodegenerative disorders.
Recent synthetic methodologies have also optimized the production of 4-Bromo-2-methylnicotinic acid. A 2023 Organic Process Research & Development article described a scalable, one-pot halogenation-decarboxylation protocol starting from commercially available 2-methylnicotinic acid, achieving >90% yield with minimal purification steps. This advancement addresses previous challenges in regioselective bromination and enhances the compound’s accessibility for industrial applications.
Pharmacological evaluations of derivatives derived from 4-Bromo-2-methylnicotinic acid have expanded into oncology and anti-inflammatory research. For instance, a 2024 European Journal of Medicinal Chemistry study identified a lead compound from this scaffold that exhibited dual inhibition of COX-2 and 5-LOX enzymes, showcasing promise as a safer anti-inflammatory agent with reduced gastrointestinal toxicity. Structural-activity relationship (SAR) analyses emphasized the importance of the bromo moiety in conferring metabolic stability.
In conclusion, 4-Bromo-2-methylnicotinic acid (CAS: 1060805-98-2) continues to be a pivotal building block in drug discovery, with recent research underscoring its versatility in kinase and GPCR-targeted therapies, streamlined synthesis, and multi-target pharmacology. Ongoing investigations into its derivatives are expected to further unlock its potential in addressing unmet medical needs.
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